![molecular formula C19H15ClFN3O2S B2486632 2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361167-08-0](/img/structure/B2486632.png)
2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. These processes may include nucleophilic substitution reactions, amidation, and the introduction of halogen atoms through halogenation reactions. For example, the feasibility of nucleophilic displacement in the pyrazole ring with fluorine has been demonstrated, highlighting the complex synthetic routes required to introduce specific functional groups into the molecule's structure (Katoch-Rouse & Horti, 2003).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
This compound is part of a broader category of fluorinated pyrazoles and benzamides, which have been synthesized and characterized for their potential applications in medicinal chemistry. Fluorinated compounds are of considerable interest due to their unique properties, including enhanced stability and bioavailability. A study by Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, showcasing the interest in such fluorinated structures for further functionalization and applications in drug development (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).
Biological Activities and Potential Therapeutic Applications
Antiproliferative and Cytotoxic Activities : The search for novel anticancer agents has led to the exploration of pyrazoline and benzamide derivatives. For example, studies have indicated that certain pyrazole-sulfonamide derivatives exhibit antiproliferative activities against various cancer cell lines, suggesting their potential as cancer therapeutics. Mert et al. (2014) synthesized a series of pyrazole-sulfonamide derivatives and evaluated their in vitro antiproliferative activities, highlighting the potential of these compounds in cancer treatment (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Antimicrobial Activity : The development of new antimicrobial agents is crucial in the fight against resistant bacterial and fungal infections. Studies have synthesized and tested various benzamide and pyrazole derivatives for their antimicrobial efficacy. For instance, Gadakh et al. (2010) synthesized a series of fluorine-containing pyrazoles and evaluated their antibacterial and antifungal activities, contributing to the search for new antimicrobial compounds (Gadakh, Pandit, Rindhe, & Karale, 2010).
Chemical Sensors and Fluorescent Probes : The unique structural features of benzamides and pyrazoles also make them suitable candidates for chemical sensors and fluorescent probes. Khan (2020) synthesized a pyrazoline derivative that demonstrated the potential as a fluorescent chemosensor for metal ion detection, showcasing an application in analytical chemistry (Khan, 2020).
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c1-26-12-7-5-11(6-8-12)24-18(13-9-27-10-16(13)23-24)22-19(25)17-14(20)3-2-4-15(17)21/h2-8H,9-10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWYIXKBTRCIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((difluoromethyl)thio)phenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2486551.png)
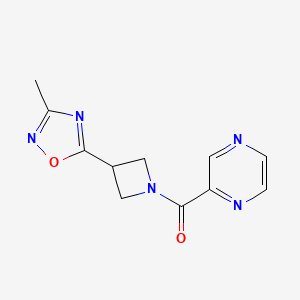
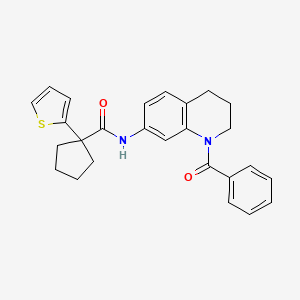
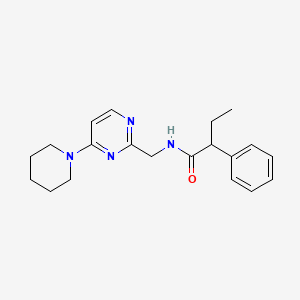
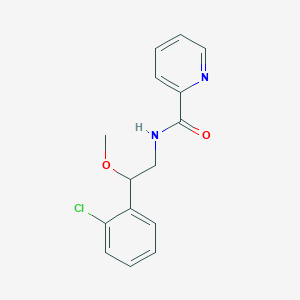

![[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea](/img/structure/B2486562.png)
![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)
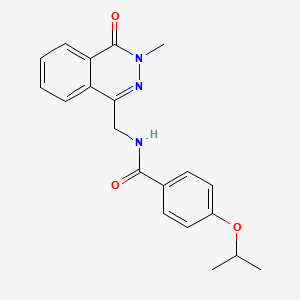
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2486568.png)
![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)
